molecular formula C13H16FNO B7589338 N-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]propan-1-amine

N-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]propan-1-amine

Cat. No. B7589338
M. Wt: 221.27 g/mol
InChI Key: VVZSPSSZRVQCBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]propan-1-amine, also known as FUB-APINACA, is a synthetic cannabinoid compound that has gained significant attention in recent years due to its potential applications in scientific research. It belongs to the benzofuran class of synthetic cannabinoids and is structurally similar to other compounds such as AM-2201 and JWH-018.

Mechanism of Action

N-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]propan-1-amine acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body. When N-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]propan-1-amine binds to these receptors, it activates signaling pathways that can affect a wide range of physiological processes. This includes the modulation of neurotransmitter release, regulation of immune function, and modulation of pain perception.
Biochemical and Physiological Effects:
N-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]propan-1-amine has been shown to produce a variety of biochemical and physiological effects in animal models. These effects include increased locomotor activity, altered pain perception, and changes in immune function. N-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]propan-1-amine has also been shown to produce behavioral effects similar to those of other synthetic cannabinoids, such as JWH-018 and AM-2201.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]propan-1-amine in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on these receptors with a high degree of specificity. However, one of the limitations of using N-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]propan-1-amine is its potential for abuse and dependence. Researchers must take precautions to ensure that the compound is used only for scientific purposes and not for recreational or illicit use.

Future Directions

There are several future directions for research on N-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]propan-1-amine. One area of interest is the potential therapeutic applications of the compound, particularly in the treatment of pain and inflammation. Another area of research is the development of new synthetic cannabinoids based on the structure of N-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]propan-1-amine, with the goal of producing compounds with improved selectivity and potency for the CB1 and CB2 receptors. Finally, there is a need for further research on the potential risks and side effects of N-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]propan-1-amine, particularly in the context of long-term use and abuse.

Synthesis Methods

The synthesis of N-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]propan-1-amine involves a multi-step process that begins with the reaction of 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid and 1-amino-3-chloropropane. This reaction results in the formation of the intermediate 5-fluoro-3-methyl-1-benzofuran-2-carboxamide. The intermediate is then reacted with N-methylpropan-1-amine to produce N-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]propan-1-amine.

Scientific Research Applications

N-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]propan-1-amine has been used in a variety of scientific research studies, particularly in the field of cannabinoid pharmacology. It has been shown to have high affinity for the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. N-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]propan-1-amine has been used to study the effects of synthetic cannabinoids on these receptors, as well as their potential therapeutic applications.

properties

IUPAC Name

N-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c1-3-6-15-8-13-9(2)11-7-10(14)4-5-12(11)16-13/h4-5,7,15H,3,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZSPSSZRVQCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C2=C(O1)C=CC(=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]propan-1-amine

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